
Lomibuvir
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Lomibuvir se sintetiza a través de una serie de reacciones químicas que implican la formación del anillo de tiofeno y la posterior funcionalización para introducir el grupo ácido carboxílico . Las rutas sintéticas específicas y las condiciones de reacción son propiedad de la empresa y la información detallada no está fácilmente disponible en fuentes públicas.
Métodos de producción industrial: La producción industrial de this compound implica la síntesis química a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso generalmente incluye pasos como la optimización de la reacción, la purificación y el control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Lomibuvir experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Antiviral Activity
Lomibuvir has demonstrated antiviral activity not only against HCV but also against other viruses such as chikungunya virus (CHIKV) and dengue virus (DENV). In vitro studies have shown that it can significantly inhibit these viruses, indicating its potential for broader antiviral applications. Notably, it was part of a screening involving 14 FDA-approved drugs that revealed significant activity against CHIKV .
Clinical Trials and Efficacy
This compound has undergone various clinical trials to assess its safety and efficacy in treating chronic HCV infections. Below is a summary of key findings from these trials:
Case Studies
- Chronic Hepatitis C Treatment : A multicenter study evaluated the efficacy of this compound in treatment-naïve patients with genotype 1a chronic HCV. The study reported significant reductions in viral load and high rates of sustained virologic response, suggesting that this compound can be effectively integrated into treatment regimens .
- Resistance Mutations : In trials where this compound was combined with other antiviral agents, certain mutations were identified that conferred resistance. For instance, substitutions at NS5B amino acid residues were linked to reduced sensitivity to treatment, highlighting the importance of monitoring genetic variations in HCV during therapy .
Biological Effects
Research has indicated that this compound may also modulate cellular gene expression, influencing factors such as c-myc and p53. This modulation could have implications for tumor growth dynamics as well as immune response modulation through interactions with dendritic cells .
Mecanismo De Acción
Lomibuvir actúa como un inhibidor no nucleósido de la ARN polimerasa dependiente de ARN NS5B del virus de la hepatitis C . Se dirige al bolsillo del pulgar 2 de la polimerasa, inhibiendo la síntesis de ARN elongativo en lugar de la síntesis de ARN iniciada de novo . Esta inhibición previene la replicación del virus, lo que reduce la carga viral en individuos infectados .
Comparación Con Compuestos Similares
Lomibuvir es similar a otros inhibidores no nucleósidos de la polimerasa NS5B del virus de la hepatitis C, como filibuvir y dasabuvir . this compound es único en su objetivo específico del bolsillo del pulgar 2 y su inhibición preferencial de la síntesis de ARN elongativo . Este mecanismo de acción distinto lo diferencia de otros inhibidores que pueden dirigirse a diferentes sitios o etapas del proceso de replicación viral .
Compuestos similares:
- Filibuvir
- Dasabuvir
- Nesbuvir
Las propiedades únicas de this compound y su potencial para terapias combinadas lo convierten en un valioso candidato para futuras investigaciones y desarrollo en tratamientos antivirales.
Actividad Biológica
Lomibuvir, also known as VX-222, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). This compound has garnered attention due to its potential applications in treating chronic hepatitis C infections. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound operates primarily by inhibiting the replication of the HCV genome. It achieves this through several mechanisms:
- Inhibition of RNA Polymerase : this compound selectively inhibits HCV RdRp with an IC50 value ranging from 0.94 to 1.2 μM, effectively blocking viral replication .
- Regulation of Cellular Genes : The compound has been shown to regulate various cellular genes, including c-myc and c-fos, which are involved in cell proliferation and survival . It may also repress the promoter of p53, a critical tumor suppressor gene.
- Impact on Immune Response : this compound alters inflammatory responses by suppressing TNF-induced NF-kappa-B activation and activating AP-1, which may influence T-lymphocyte proliferation through interactions with dendritic cells .
Biological Activity Data
The biological activity of this compound has been extensively studied in vitro and in clinical trials. Below is a summary table highlighting key findings from various studies.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
-
Combination Therapy with Telaprevir :
- In a phase 2 trial, patients receiving this compound alongside telaprevir exhibited promising results, with significant reductions in viral load observed.
- Notably, the combination therapy demonstrated a manageable safety profile with few adverse effects reported.
- Triple Therapy Regimens :
Propiedades
IUPAC Name |
5-(3,3-dimethylbut-1-ynyl)-3-[(4-hydroxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4S/c1-16-5-7-17(8-6-16)23(28)26(18-9-11-19(27)12-10-18)21-15-20(13-14-25(2,3)4)31-22(21)24(29)30/h15-19,27H,5-12H2,1-4H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMJNLCLKAKMLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)O)C3=C(SC(=C3)C#CC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025603 | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026785-55-6 | |
Record name | Lomibuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026785556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomibuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomibuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,3-dimthylbut-1-ynyl)-3-((1R,4R)-N-((1R, 4R)-4-hydroxycyclohexyl)-4-methylcyclohexanecarboxamido)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOMIBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L2LF4A2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.